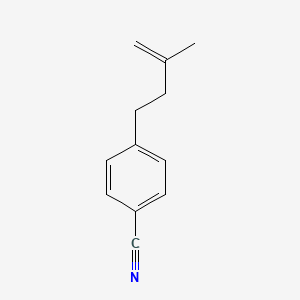

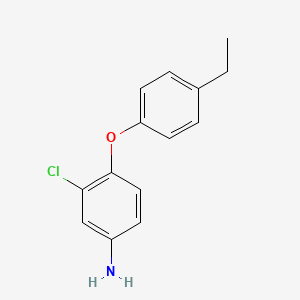

4-(4-Cyanophenyl)-2-methyl-1-butene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Cyanophenylacetic acid is an organic building block . It can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .

Synthesis Analysis

A series of six organotin(IV) carboxylates, where L = 3-(4-cyanophenyl) acrylic acid have been synthesized and characterized by elemental analysis, FT-IR and NMR (1H, 13C) .Molecular Structure Analysis

The crystal structure of the title compound 1 was determined by an X-ray single-crystal technique and an intramolecular C=O…H-N hydrogen bond and intermolecular C=S…H-N and C=S…H-C hydrogen interactions, which were observed for the crystal structure .Chemical Reactions Analysis

A series of six organotin(IV) carboxylates [Me2SnL2] (1), [n-Bu2SnL2] (2), [n-Oct2SnL2] (3), [Me3SnL] (4), n-Bu3SnL (5) and [Ph3SnL] (6), where L = 3-(4-cyanophenyl) acrylic acid have been synthesized and characterized by elemental analysis, FT-IR and NMR (1H, 13C) .科学的研究の応用

Reactivity and Cycloaddition Reactions

The study by Kinjo et al. (2007) discusses the reactivity of disilyne toward π-bonds, leading to stereospecific addition and a new route to isolable 1,2-disilabenzene derivatives. This research highlights the potential for specific chemical structures, including those related to 4-(4-Cyanophenyl)-2-methyl-1-butene, to undergo unique cycloaddition reactions, which could be relevant for synthesizing novel cyclic compounds (Kinjo et al., 2007).

Ring-Closing Metathesis and Radical Cyclization

Clive and Cheng (2001) described a method for producing bicyclic compounds through tandem ring-closing metathesis and radical cyclization, starting from α,ω-(Phenylseleno) carbonyl compounds. This approach could offer a pathway for synthesizing complex structures related to the compound of interest, showcasing the versatility of ring-closing strategies in organic synthesis (Clive & Cheng, 2001).

Photodissociation Dynamics

Miller et al. (2005) investigated the photodissociation dynamics of 2-bromo-1-butene, providing insights into the dissociation channels of the 1-buten-2-yl radical. Understanding these dynamics is crucial for comprehending the behavior of unsaturated compounds under photochemical conditions, potentially applicable to the study of cyanophenyl-substituted butenes (Miller et al., 2005).

Hydrogen Bonding and Solvent Effects

Stensaas et al. (2006) explored hydrogen bonding solvent effects on the singlet oxygen reactions of various sulfides, sulfoxides, and sulfones. The findings from this study could provide a foundation for understanding how solvent interactions affect the reactivity and selectivity of compounds similar to this compound, especially in oxidation reactions (Stensaas et al., 2006).

Continuous Flow Synthesis

Viviano et al. (2011) evaluated continuous flow strategies for synthesizing important 4-aryl-2-butanone derivatives, including the anti-inflammatory drug nabumetone. This research may suggest methodologies for the synthesis and modification of compounds structurally related to this compound, utilizing continuous flow chemistry for efficiency and scalability (Viviano et al., 2011).

Safety and Hazards

将来の方向性

N-aroylthioureas, which include compounds similar to “4-(4-Cyanophenyl)-2-methyl-1-butene”, have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis . This suggests potential future directions for research and development of similar compounds.

特性

IUPAC Name |

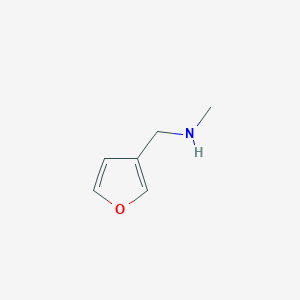

4-(3-methylbut-3-enyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-10(2)3-4-11-5-7-12(9-13)8-6-11/h5-8H,1,3-4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKVBHZPDAPMIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30535471 |

Source

|

| Record name | 4-(3-Methylbut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90433-26-4 |

Source

|

| Record name | 4-(3-Methylbut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

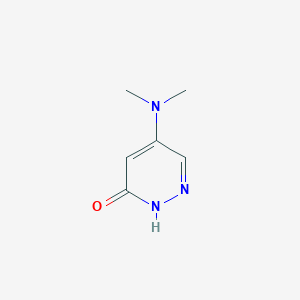

![1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B1315511.png)

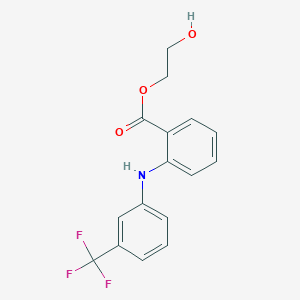

![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)

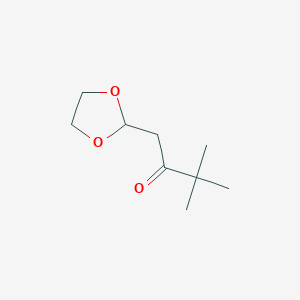

![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)